2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
Brand Name: Vulcanchem
CAS No.: 1072787-65-5
VCID: VC11675088
InChI: InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br
Molecular Formula: C7H5BrClFZn
Molecular Weight: 288.8 g/mol

2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF

CAS No.: 1072787-65-5

Cat. No.: VC11675088

Molecular Formula: C7H5BrClFZn

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF - 1072787-65-5

Specification

CAS No. 1072787-65-5
Molecular Formula C7H5BrClFZn
Molecular Weight 288.8 g/mol
IUPAC Name bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene
Standard InChI InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Standard InChI Key GYIPGXMWYXBULN-UHFFFAOYSA-M
SMILES [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br
Canonical SMILES [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br

Introduction

Structural and Chemical Identity

2-Chloro-4-fluorobenzylzinc bromide (molecular formula: C₇H₅ClFZnBr) is an organometallic compound with a molecular weight of 288.73 g/mol. The structure consists of a benzyl group (C₆H₅CH₂–) substituted with chlorine and fluorine at the 2- and 4-positions of the aromatic ring, respectively, bonded to a zinc bromide moiety. The 0.50 M concentration in THF indicates its dissolution in a polar aprotic solvent, which stabilizes the highly reactive organozinc species by coordinating to the zinc center .

Key Physical Properties

PropertyValue/Description
Molecular FormulaC₇H₅ClFZnBr
Molecular Weight288.73 g/mol
Concentration0.50 M in THF
AppearanceColorless to pale yellow solution
StabilityAir- and moisture-sensitive
SolubilityMiscible with THF; reacts violently with protic solvents

The compound’s reactivity is attributed to the polarized zinc-carbon bond, which facilitates transmetallation in cross-coupling reactions .

Synthesis and Manufacturing

The synthesis of 2-chloro-4-fluorobenzylzinc bromide follows established protocols for preparing benzylzinc halides. A representative method, adapted from the synthesis of analogous compounds , involves the following steps:

  • Zinc Activation:
    Zinc powder is activated with 1,2-dibromoethane and trimethylsilyl chloride under an inert argon atmosphere. This step removes surface oxides and enhances reactivity.

  • Reaction with Benzyl Bromide Precursor:
    A solution of 2-chloro-4-fluorobenzyl bromide in THF is added dropwise to the activated zinc at elevated temperatures (65°C). The mixture is stirred for 2 hours to ensure complete formation of the organozinc species.

  • Isolation and Standardization:
    The resulting solution is cooled to room temperature and standardized to 0.50 M concentration using THF. The final product is stored under argon to prevent decomposition .

Critical Parameters:

  • Temperature Control: Elevated temperatures (65°C) accelerate the reaction but require careful monitoring to avoid side reactions.

  • Moisture Exclusion: Strict anhydrous conditions are essential, as moisture leads to hydrolysis and diminished yield .

Reactivity and Applications

Cross-Coupling Reactions

2-Chloro-4-fluorobenzylzinc bromide is primarily employed in Negishi cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl bonds. For example:
R–X+2-Cl-4-F-C₆H₃CH₂ZnBrPd catalystR–CH₂C₆H₃ClF-2,4+ZnBrX\text{R–X} + \text{2-Cl-4-F-C₆H₃CH₂ZnBr} \xrightarrow{\text{Pd catalyst}} \text{R–CH₂C₆H₃ClF-2,4} + \text{ZnBrX}
This reaction is pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .

Carbonylative Coupling

HazardPrecautionary Measures
Air/Moisture SensitivityUse glove boxes or Schlenk lines for transfers
Flammability (THF)Avoid open flames; ground equipment to prevent static discharge
ToxicityWear nitrile gloves, safety goggles, and lab coats; use fume hoods for ventilation

First aid measures for exposure align with standard protocols for organozinc compounds, including immediate rinsing with water for skin/eye contact and medical attention for ingestion .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-chloro-4-fluorobenzylzinc bromide is scarce, related compounds exhibit characteristic shifts:

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .

  • ¹³C NMR: The benzylic carbon bonded to zinc resonates at δ 25–35 ppm, distinct from free benzyl bromides .

Titration Methods

Concentration validation is performed via iodometric titration, where the reagent reacts with iodine to quantify active zinc content .

Industrial and Research Significance

The reagent’s utility in synthesizing halogenated aromatic systems aligns with trends in drug discovery, where fluorine and chlorine are among the most prevalent substituents in FDA-approved drugs. Its compatibility with THF—a solvent with low toxicity and high boiling point—enhances scalability for industrial applications .

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